

2,6-Dimethylquinoline spectroscopic data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

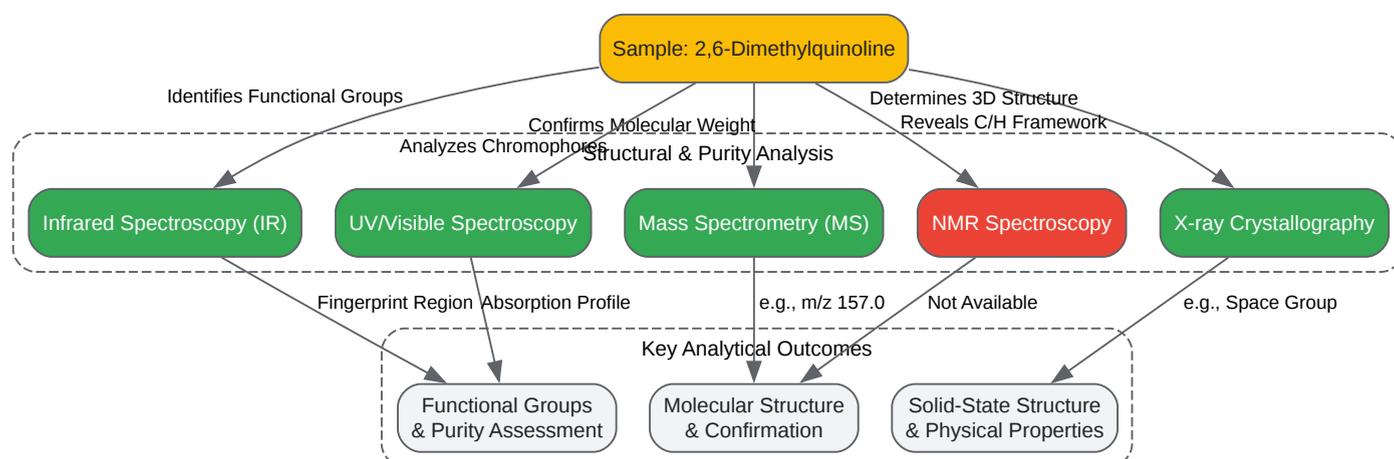
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Spectroscopic Data Summary

The table below summarizes the available experimental data for **2,6-Dimethylquinoline** (C₁₁H₁₁N, CAS 877-43-0).

Spectroscopic Method	Key Data & Conditions	Experimental Context
Mass Spectrometry (MS) Molecular ion, m/z: 157.0 [1] Significant fragments, m/z (relative intensity): 156.0 (32.5%), 115.0 (8.3%), 142.0 (8.2%) [1] <i>Instrument:</i> Not specified <i>Ionization:</i> 75 eV <i>Source Temp:</i> 280 °C [1] Infrared Spectroscopy (IR) Spectrum Available: Yes (as JCAMP-DX file) [2] State: Solution (CCl ₄ and CS ₂) [2] <i>Instrument:</i> BAIRD (PRISM) <i>Path length:</i> 0.010 cm [2] UV/Visible Spectroscopy Spectrum Available: Yes (as JCAMP-DX file) [3] <i>Instrument:</i> Hitachi 139 [3] X-ray Crystallography Crystal System: Orthorhombic [4] Space Group: P2 ₁ 2 ₁ 2 ₁ [4] Melting Point: 328 K (55 °C) [4] <i>Temperature:</i> 113 K <i>R factor:</i> 0.041 [4]		

The experimental workflow for characterizing a compound like **2,6-Dimethylquinoline** typically involves multiple spectroscopic techniques. The diagram below outlines this general process and how the data from each method contributes to the overall analysis.



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General workflow for spectroscopic characterization of **2,6-Dimethylquinoline**, showing available (green) and unavailable (red) data.

Experimental Protocols

For researchers seeking to reproduce or compare results, here are the methodologies cited in the available data.

- **Mass Spectrometry** [1]: The mass spectrum was acquired with an electron ionization (EI) source set to **75 eV**. The sample was introduced via a reservoir held at **180 °C**, with the ion source temperature maintained at **280 °C**.
- **Infrared Spectroscopy** [2]: The IR spectrum was measured on a dispersive **BAIRD instrument with a NaCl prism**. The sample was prepared as a solution, using **carbon tetrachloride (CCl₄)** for the 2-10.1 μm region and **carbon disulfide (CS₂)** for the 10.1-16 μm region, with a standard **0.010 cm path length cell**.
- **X-ray Crystallography** [4]: Single-crystal X-ray diffraction data was collected at **113 K** using **Mo Kα radiation (λ = 0.71070 Å)**. The structure was solved with **SHELXS97** and refined with **SHELXL97**. The H atoms of the methyl groups were found to be disordered over two sites and were refined with equal occupancies (50:50).

Finding Missing Information

A complete spectroscopic profile for **2,6-Dimethylquinoline** is lacking in the public search results. To fill these gaps, you could:

- **Consult Specialized Databases:** Access subscription-based spectral databases such as **SciFinder** or **Reaxys**, which often contain more comprehensive NMR and spectral data.
- **Review Synthetic Literature:** Search for primary research articles detailing the synthesis or application of **2,6-Dimethylquinoline**, as they typically include full spectroscopic characterization to support their findings.

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References

1. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
2. Quinoline, 2,6-dimethyl- - the NIST WebBook [webbook.nist.gov]
3. Quinoline, 2,6-dimethyl- - the NIST WebBook [webbook.nist.gov]
4. (IUCr) 2 , 6 - Dimethylquinoline [journals.iucr.org]

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